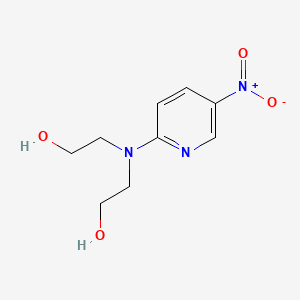

N-(5-Nitro-2-pyridyl)-iminodiethanol

Descripción

N-(5-Nitro-2-pyridyl)-iminodiethanol is a nitrogenous compound featuring a pyridine ring substituted with a nitro group at the 5-position and an iminodiethanol moiety (-N(CH₂CH₂OH)₂) at the 2-position.

Propiedades

IUPAC Name |

2-[2-hydroxyethyl-(5-nitropyridin-2-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c13-5-3-11(4-6-14)9-2-1-8(7-10-9)12(15)16/h1-2,7,13-14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUZSBYKTCADTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98961-41-2 | |

| Record name | N-(5-NITRO-2-PYRIDYL)-IMINODIETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Nitro-2-pyridyl)-iminodiethanol typically involves the reaction of 5-nitro-2-chloropyridine with iminodiethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of N-(5-Nitro-2-pyridyl)-iminodiethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(5-Nitro-2-pyridyl)-iminodiethanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the iminodiethanol moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing nitro-pyridine moieties, such as N-(5-Nitro-2-pyridyl)-iminodiethanol, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains, with some derivatives showing potent activity comparable to established antibiotics. The nitro group is believed to play a crucial role in the mechanism of action by interfering with bacterial DNA synthesis .

Antiarrhythmic Agents

N-(5-Nitro-2-pyridyl)-iminodiethanol and its derivatives have been investigated as potential antiarrhythmic agents. Studies have shown that these compounds can modulate cardiac ion channels, thereby influencing heart rhythm. The synthesis of diethanolamine derivatives has been linked to improved pharmacological profiles, making them suitable candidates for further development in cardiac therapies .

Material Science

Polymer Chemistry

In material science, N-(5-Nitro-2-pyridyl)-iminodiethanol is utilized as a building block for synthesizing novel polymers. Its functional groups allow for the formation of cross-linked networks that can enhance the mechanical properties of materials. Research has focused on incorporating this compound into polymer matrices to improve thermal stability and chemical resistance .

Sensors and Detection Systems

The compound has also been explored in the development of chemical sensors. Its ability to interact with various analytes makes it suitable for use in sensor technologies aimed at detecting environmental pollutants or biological markers. The incorporation of N-(5-Nitro-2-pyridyl)-iminodiethanol into sensor designs has shown promising results in enhancing sensitivity and selectivity .

Analytical Chemistry

Chromatographic Techniques

N-(5-Nitro-2-pyridyl)-iminodiethanol serves as a useful reagent in chromatographic methods for the separation and analysis of complex mixtures. Its unique properties allow it to act as a derivatizing agent, improving the detectability of certain compounds during analysis. This application is particularly relevant in pharmaceutical analysis where precise quantification is crucial .

Spectroscopic Applications

The compound's distinct spectral characteristics have made it valuable in spectroscopic studies. It can be used as a standard reference material in UV-Vis spectroscopy, aiding in the calibration and validation of analytical methods .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(5-Nitro-2-pyridyl)-iminodiethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The iminodiethanol moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations in Nitro-Pyridine Derivatives

Table 1: Key Structural and Functional Differences

Key Observations :

- Chelation vs. Surfactancy: Unlike DEA-dodecylbenzenesulfonate (a surfactant), N-(5-Nitro-2-pyridyl)-iminodiethanol’s iminodiethanol group enables metal coordination, as seen in related ligands like N-(2-pyridylmethyl)iminodiethanol, which forms trinuclear Co/Ni complexes .

- Hydrophilicity : The ethan-1-ol substituent in 2-[(5-Nitro-2-pyridyl)oxy]ethan-1-ol enhances water solubility, whereas the butylamine derivative exhibits lipophilicity, favoring organic-phase reactions .

- Chirality: (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol’s stereochemistry impacts its UV and NMR profiles, as demonstrated by DFT studies .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic Data from DFT Studies (Selected Compounds)

Notes:

- *Predicted values based on structural analogs. The nitro group induces redshifted UV absorption (~310–330 nm) compared to non-nitro analogs .

- The iminodiethanol moiety likely broadens NMR signals due to hydrogen bonding, as seen in DEA-based surfactants .

Actividad Biológica

N-(5-Nitro-2-pyridyl)-iminodiethanol (CAS No. 98961-41-2) is a compound of interest due to its potential biological activities, particularly in antibacterial and cytotoxic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects.

Chemical Structure and Properties

N-(5-Nitro-2-pyridyl)-iminodiethanol features a nitro group attached to a pyridine ring and an iminodiethanol moiety. The presence of the nitro group enhances the lipophilicity and electron affinity of the compound, which may contribute to its biological activities.

Antibacterial Activity

Research indicates that compounds containing five-membered heterocycles, such as N-(5-Nitro-2-pyridyl)-iminodiethanol, can exhibit significant antibacterial properties. The structure of these compounds often plays a crucial role in their efficacy against various bacterial strains.

- Mechanism of Action : The antibacterial activity is typically attributed to the ability of such compounds to interfere with bacterial cell wall synthesis or disrupt metabolic processes. The presence of electron-withdrawing groups like nitro can enhance these interactions by stabilizing reactive intermediates during metabolic pathways.

-

Case Studies :

- A study on related nitro-containing heterocycles showed promising results against drug-resistant strains of bacteria, suggesting that N-(5-Nitro-2-pyridyl)-iminodiethanol may possess similar properties .

- Further investigations have demonstrated that modifications in the molecular structure can lead to enhanced activity against specific bacterial targets .

Cytotoxicity

The cytotoxic effects of N-(5-Nitro-2-pyridyl)-iminodiethanol have also been explored, particularly in cancer cell lines.

- Cytotoxic Assays : In vitro studies have shown that derivatives of similar structures exhibit low micromolar IC50 values against various cancer cell lines, including HeLa and CEM T-lymphocytes . These findings suggest that N-(5-Nitro-2-pyridyl)-iminodiethanol may also demonstrate significant cytotoxicity.

-

Comparative Analysis :

- A comparative study highlighted the cytotoxic effects of various derivatives, where compounds with similar structural features showed IC50 values ranging from 1.9 to 4.4 μM in HeLa cells .

- The structure-activity relationship (SAR) indicates that modifications in substituents can significantly influence the potency and selectivity of these compounds against cancer cells.

Table 1: Biological Activity Summary of N-(5-Nitro-2-pyridyl)-iminodiethanol

| Activity Type | Target | IC50 (μM) | Notes |

|---|---|---|---|

| Antibacterial | Various bacterial strains | Not specified | Potential activity against drug-resistant strains |

| Cytotoxicity | HeLa cells | 1.9 - 4.4 | Significant cytostatic effects observed |

| CEM T-lymphocytes | Low micromolar | Comparable potency to established chemotherapeutics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.